molecular formula C14H18F3N3O2 B1405585 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid CAS No. 1227954-71-3

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

Cat. No.: B1405585
CAS No.: 1227954-71-3
M. Wt: 317.31 g/mol
InChI Key: YHFYRJDMKKEICZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)11-2-3-12(18-10-11)20-6-1-5-19(8-9-20)7-4-13(21)22/h2-3,10H,1,4-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRJDMKKEICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=C2)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Diazepane Ring Formation: The pyridine intermediate is then reacted with a suitable diamine to form the diazepane ring through a cyclization reaction.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
  • Molecular Formula : C₁₄H₁₈F₃N₃O₂
  • Molecular Weight : 317.31 g/mol
  • Structural Features: Combines a 1,4-diazepane (7-membered ring with two nitrogen atoms) linked to a 5-(trifluoromethyl)pyridin-2-yl group and a terminal propanoic acid moiety.

Key Properties :

  • The compound is categorized as an amino acid derivative, though commercial availability is discontinued, as noted by CymitQuimica .
Structural and Functional Analogues

The compound’s uniqueness lies in its diazepane-pyridine-propanoic acid architecture. Below is a comparative analysis with structurally or functionally related molecules:

Compound Key Features Applications/Differences
This compound Diazepane core + trifluoromethylpyridine + propanoic acid Potential enzyme inhibition (e.g., KDM5A JMJ domain binding suggested by related structures) .
2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop) Phenoxy-pyridine + propanoic acid Herbicide; targets acetyl-CoA carboxylase in grasses . Lacks diazepane, reducing conformational flexibility.
3-((6-(4-(2-Cyano-3-methylbut-2-enoyl)-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid Diazepane + pyrimidine-pyridine + propanoic acid Hydrolysis product of inhibitor N45; binds KDM5A JMJ domain, suggesting anticancer potential . Structural complexity differs due to pyrimidine linkage.
3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one Diazepane + trifluoromethylpyridine + brominated ketone Bromo-ketone derivative (PI-17256); likely a synthetic precursor or intermediate. Higher reactivity due to ketone/bromine .
Key Differences and Implications

Diazepane vs. Rigid Rings: The diazepane ring in the target compound provides conformational flexibility compared to rigid phenoxy (fluazifop) or pyrimidine (N45 hydrolysis product) systems. This flexibility may enhance binding to enzymes like KDM5A .

Substituent Effects: The trifluoromethylpyridine group is shared with fluazifop but differs in positioning (2-pyridinyl vs. 5-trifluoromethyl substitution). This impacts electronic properties and target specificity . Propanoic acid in the target compound contrasts with brominated ketone (PI-17256), altering solubility and reactivity .

Biological Activity :

  • Unlike fluazifop (herbicidal), the target compound and its diazepane-pyrimidine analogue (N45 hydrolysis product) are linked to enzyme inhibition (e.g., histone demethylases), suggesting roles in oncology or epigenetics .

Biological Activity

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₄F₃N₃O₂, with a molecular weight of approximately 245.25 g/mol. The presence of the trifluoromethyl group (CF₃) is particularly noteworthy as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. In particular, studies have demonstrated that related compounds are effective against Staphylococcus aureus and methicillin-resistant strains (MRSA). For instance, a study indicated that derivatives with CF₃ groups had minimum inhibitory concentrations (MICs) significantly lower than those of their non-fluorinated counterparts, suggesting enhanced potency against bacterial strains .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been explored through various assays measuring the inhibition of NF-κB activation. Compounds in this class were shown to attenuate lipopolysaccharide-induced NF-κB activation, indicating their potential as anti-inflammatory agents. The degree of inhibition correlated with the structural characteristics of the compounds, particularly the positioning and nature of substituents on the aromatic ring .

Cytotoxic Effects

In vitro studies assessing cytotoxicity revealed that while many derivatives did not exhibit significant cytotoxicity at concentrations up to 20 µM, some showed promising results at higher concentrations. For example, certain derivatives demonstrated IC50 values indicating moderate cytotoxic effects, which could be relevant in cancer therapy contexts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure. The trifluoromethyl group enhances lipophilicity and may facilitate better interaction with biological targets. SAR studies have shown that modifications in the diazepane ring and substitution patterns on the pyridine can significantly influence biological outcomes such as potency and selectivity .

Case Studies

Several case studies highlight the compound's potential:

  • Antibacterial Efficacy : A study evaluated a series of trifluoromethyl-pyridine derivatives against MRSA and found that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL .
  • Anti-inflammatory Activity : In another investigation, derivatives were tested for their ability to inhibit cytokine production in macrophages stimulated with lipopolysaccharides. Results indicated that certain compounds reduced TNF-alpha levels by up to 30%, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid?

  • Answer : Synthesis can be optimized using computational reaction path search methods (e.g., quantum chemical calculations) combined with experimental validation. For example, ICReDD’s approach integrates reaction path simulations to identify energetically favorable intermediates, followed by stepwise coupling of the trifluoromethylpyridine and diazepane moieties. Key steps include protecting the propanoic acid group during heterocycle formation and deprotection under mild acidic conditions .

Q. How can structural characterization of this compound be systematically performed?

  • Answer : Employ a combination of NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For the pyridinyl-diazepane core, NOESY experiments can resolve stereochemical ambiguities. Comparative melting point analysis (e.g., 287.5–293.5°C for structurally related trifluoromethylpyridine derivatives) may corroborate purity .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

  • Answer : Key properties include solubility (measured via shake-flask method in PBS/DMSO), logP (HPLC-derived), and pKa (potentiometric titration). The trifluoromethyl group enhances lipophilicity, requiring solvent optimization for in vitro assays. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the diazepane ring?

  • Answer : Synthesize analogs with varying ring sizes (e.g., piperazine vs. diazepane) and substituents (e.g., methyl, acetyl). Assess binding affinity to biological targets (e.g., enzymes with pyridine-binding domains) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with pesticidal SAR data from trifluoromethylpyridine derivatives, which highlight the importance of electron-withdrawing groups .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Answer : Apply meta-analytical frameworks to identify confounding variables (e.g., assay pH, solvent composition). For inconsistent IC50 values, use standardized positive controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Answer : Optimize heat and mass transfer using microreactors for exothermic steps (e.g., diazepane ring closure). Membrane separation technologies (e.g., nanofiltration) can purify intermediates. Process simulations (Aspen Plus/ChemCAD) should model solvent recovery and waste minimization .

Q. How can in silico methods predict potential biological targets for this compound?

  • Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (PDB, AlphaFold). Focus on targets with pyridine-binding pockets (e.g., kinases, GPCRs). Validate predictions with molecular dynamics (MD) simulations to assess binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies are recommended for analyzing degradation products under stress conditions?

  • Answer : Subject the compound to forced degradation (acid/base hydrolysis, oxidative, thermal). Analyze products via LC-MS/MS with a C18 column and gradient elution. Fragment ion patterns (m/z) can identify cleavage sites (e.g., diazepane ring opening or decarboxylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
Reactant of Route 2
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3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

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